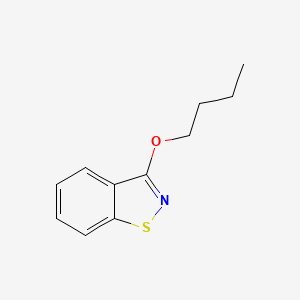

3-Butoxy-1,2-benzisothiazole

CAS No.: 40991-40-0

Cat. No.: VC3905244

Molecular Formula: C11H13NOS

Molecular Weight: 207.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40991-40-0 |

|---|---|

| Molecular Formula | C11H13NOS |

| Molecular Weight | 207.29 g/mol |

| IUPAC Name | 3-butoxy-1,2-benzothiazole |

| Standard InChI | InChI=1S/C11H13NOS/c1-2-3-8-13-11-9-6-4-5-7-10(9)14-12-11/h4-7H,2-3,8H2,1H3 |

| Standard InChI Key | AZHMYAOAMGOQQJ-UHFFFAOYSA-N |

| SMILES | CCCCOC1=NSC2=CC=CC=C21 |

| Canonical SMILES | CCCCOC1=NSC2=CC=CC=C21 |

Introduction

Chemical Identity and Structural Features

Table 1: Estimated Physicochemical Properties of 3-Butoxy-1,2-Benzisothiazole

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₁H₁₃NOS (theoretical) |

| Molecular Weight | 223.29 g/mol |

| LogP (Partition Coefficient) | ~2.99 (extrapolated from ) |

| Topological Polar Surface Area | 58.06 Ų |

The LogP value, indicative of moderate lipophilicity, aligns with trends observed in alkyl- and alkoxy-substituted benzisothiazoles .

Synthesis and Industrial Production

Halogenation-Cyclization Strategies

Patent literature reveals that 1,2-benzisothiazol-3-ones serve as precursors for halogenated derivatives via reactions with thionyl halides (e.g., SOCl₂) in polar solvents . For 3-butoxy derivatives, a plausible route involves:

-

Sulfuration: Introducing a thiol group at the 2-position of a benzamide precursor.

-

Alkoxylation: Substituting the thiol group with butoxy via nucleophilic displacement.

-

Cyclization: Using halogenating agents like sulfuryl chloride (SO₂Cl₂) to form the isothiazole ring .

Example Reaction Pathway:

This method, adapted from EP 0657438 B1, achieves yields >95% for analogous compounds .

Challenges in Scalability

Industrial production faces hurdles such as:

-

Byproduct Management: Phosphorus halides generated during cyclization require careful separation .

-

Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide) optimize reaction efficiency but complicate waste treatment .

Physicochemical and Spectroscopic Properties

Spectroscopic Signatures

-

¹H NMR: Expected signals include aromatic protons (δ 7.2–8.1 ppm), butoxy methylene (δ 3.5–4.0 ppm), and alkyl chain protons (δ 0.8–1.7 ppm).

-

Mass Spectrometry: A molecular ion peak at m/z 223.29 and fragments corresponding to [C₇H₅NS]⁺ (m/z 135.01) .

Applications and Biological Activity

Pharmacokinetic Considerations

Studies on benzisothiazolinone (BIT) reveal:

-

Rapid Absorption: Oral bioavailability is limited by first-pass metabolism (<20%) .

-

Dermal Penetration: Continuous skin absorption increases systemic exposure (bioavailability 2.13× oral) .

These findings suggest 3-butoxy derivatives may require formulation adjustments to optimize delivery.

Future Research Directions

-

Synthetic Optimization: Develop solvent-free cyclization methods to improve sustainability.

-

Toxicokinetic Studies: Assess bioaccumulation and organ-specific toxicity in mammalian models.

-

Application Trials: Evaluate efficacy in polymer preservation and agrochemical formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume